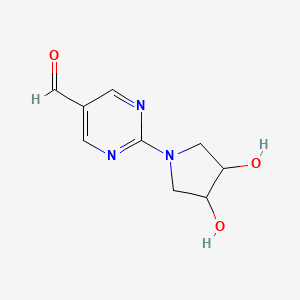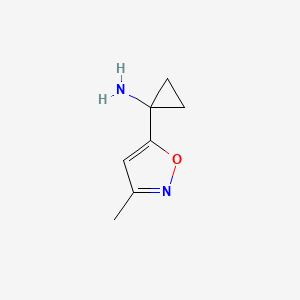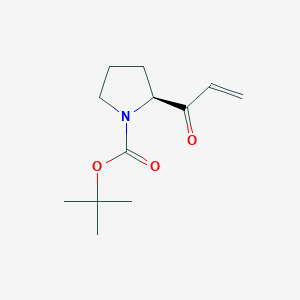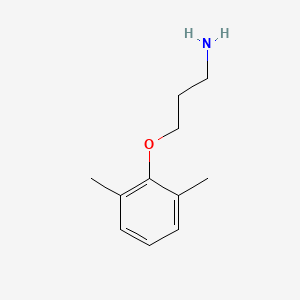
3-(2,6-Dimethylphenoxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopropoxy)-1,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-aminopropoxy group and two methyl groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropoxy)-1,3-dimethylbenzene typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with 3-chloropropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Aminopropoxy)-1,3-dimethylbenzene can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the reaction efficiency.
化学反应分析
Types of Reactions
2-(3-Aminopropoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
2-(3-Aminopropoxy)-1,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Aminopropoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
2-(3-Aminopropoxy)-1,4-dimethylbenzene: Similar structure but with different substitution pattern on the benzene ring.
2-(3-Aminopropoxy)-1,3,5-trimethylbenzene: Contains an additional methyl group on the benzene ring.
2-(3-Aminopropoxy)-1,3-dimethylcyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.
Uniqueness
2-(3-Aminopropoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-aminopropoxy group provides a functional handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-(2,6-dimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3 |
InChI 键 |
OYDZSDUFRFAFNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)
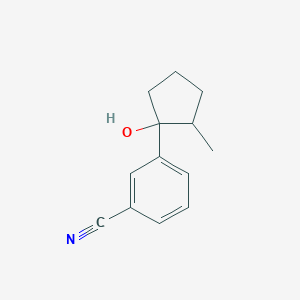


![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)


![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)

